molecular formula C4H3ClSe B14752189 Selenophene, 2-chloro- CAS No. 1449-67-8

Selenophene, 2-chloro-

Cat. No.: B14752189
CAS No.: 1449-67-8
M. Wt: 165.49 g/mol
InChI Key: FFRNOUSYMUYHLM-UHFFFAOYSA-N
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Description

Selenophene, 2-chloro- is an organic compound that belongs to the family of selenophenes, which are selenium-containing heterocycles The compound is characterized by a five-membered ring structure with four carbon atoms and one selenium atom, and a chlorine atom attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of selenophene derivatives, including Selenophene, 2-chloro-, often involves cyclization reactions. One common method is the Fiesselmann procedure, where a β-chloro-aldehyde reacts with sodium selenide, followed by the addition of ethyl bromoacetate

Industrial Production Methods

Industrial production of selenophene derivatives typically involves large-scale cyclization reactions under controlled conditions. The use of catalytic systems, such as nickel or palladium-based catalysts, can enhance the efficiency and yield of the desired product . These methods are optimized to ensure high purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Selenophene, 2-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated selenophenes, while oxidation can produce selenophene dioxides .

Mechanism of Action

The mechanism of action of Selenophene, 2-chloro- involves its interaction with molecular targets and pathways within biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, modulating their activity.

Properties

CAS No.

1449-67-8

Molecular Formula

C4H3ClSe

Molecular Weight

165.49 g/mol

IUPAC Name

2-chloroselenophene

InChI

InChI=1S/C4H3ClSe/c5-4-2-1-3-6-4/h1-3H

InChI Key

FFRNOUSYMUYHLM-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=C1)Cl

Origin of Product

United States

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